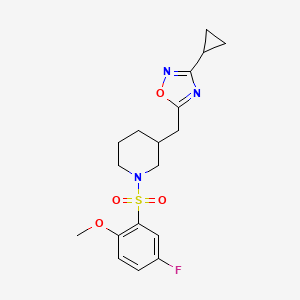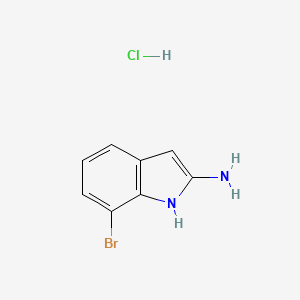![molecular formula C21H21N5O4 B2883922 N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester CAS No. 1610517-97-9](/img/structure/B2883922.png)
N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-C,C-bis(phenylmethyl) ester (hereafter referred to as NNMPE) is an organic compound belonging to the class of esters. It is a colorless solid at room temperature and is soluble in organic solvents. NNMPE has many applications in the scientific research field, such as synthesis, mechanism of action studies, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
NNMPE has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, such as pyrazolines, pyrazolones, and pyrazolidines. NNMPE has also been used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. Additionally, NNMPE has been used in the synthesis of cyclic peptides, which have potential applications in drug design.
Mecanismo De Acción
The mechanism of action of NNMPE is not yet fully understood. However, it is believed to involve the formation of a stable intermediate, which is then attacked by the nucleophile. This intermediate is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of NNMPE have not been extensively studied. However, it has been suggested that NNMPE may have an effect on the metabolism of certain drugs, as well as on the expression of certain genes. Additionally, NNMPE has been found to have an inhibitory effect on the enzyme cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNMPE has several advantages when used in laboratory experiments. It is a stable compound, with a low melting point, and is soluble in organic solvents. Additionally, NNMPE is relatively inexpensive and easy to obtain. However, NNMPE has some limitations when used in laboratory experiments. It is a relatively slow-acting compound, and its reaction rate can be affected by the presence of other compounds. Additionally, NNMPE is a relatively weak acid, and its reactivity can be affected by the pH of the reaction mixture.
Direcciones Futuras
In the future, further research should be conducted on the biochemical and physiological effects of NNMPE. Additionally, research should be conducted on the mechanism of action of NNMPE and how it affects the metabolism of certain drugs. Furthermore, research should be conducted on the effects of NNMPE on the expression of genes and on the enzyme cytochrome P450. Finally, research should be conducted on the use of NNMPE in the synthesis of polymers and cyclic peptides, and on the potential applications of these compounds.
Métodos De Síntesis
NNMPE can be synthesized via a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazol-4-yl carbonimidoyl chloride with phenylmethyl alcohol in anhydrous dichloromethane. This reaction yields N,N-[(1-methyl-1H-pyrazol-4-yl)carbonimidoyl]bis-phenylmethyl alcohol. The second step involves the reaction of this alcohol with phenylmethyl bromide in anhydrous dichloromethane. This yields NNMPE as a colorless solid.
Propiedades
IUPAC Name |
benzyl N-[N'-(1-methylpyrazol-4-yl)-N-phenylmethoxycarbonylcarbamimidoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-26-13-18(12-22-26)23-19(24-20(27)29-14-16-8-4-2-5-9-16)25-21(28)30-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H2,23,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVQGMRGFIBHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

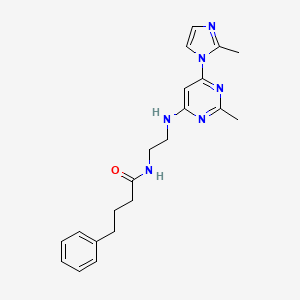
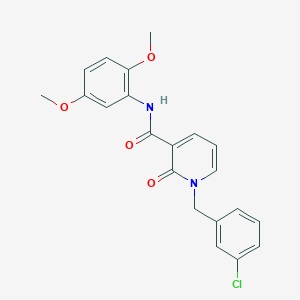
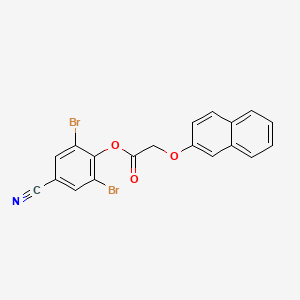
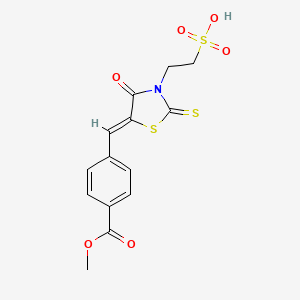
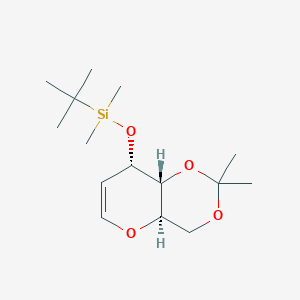
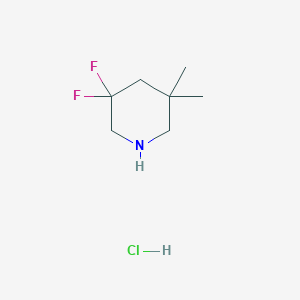
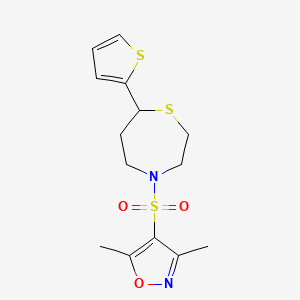
![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2883847.png)
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)
![5-{[(4-methylphenyl)sulfanyl]methyl}-4H-pyrazol-3-ol](/img/structure/B2883849.png)
![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)

